![molecular formula C20H17Cl2N5O4 B2528915 N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052617-39-6](/img/structure/B2528915.png)
N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide involves multiple steps, starting with the reaction of base molecules such as uracil derivatives. For instance, the reaction of 6-methyluracil with 2-chloromethyltiiran leads to the formation of a 6-methyl-3-(thietan-3-yl)uracil, which upon further reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide results in a related compound with a tetrahydropyrimidine core . Although the exact synthesis of the compound is not detailed, the methodologies used in the synthesis of structurally similar compounds suggest a multi-step process involving chloroacetamide derivatives and heterocyclic amines.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a dichlorophenyl group, a heterocyclic moiety, and an acetamide linkage. X-ray analysis, NMR, and IR spectroscopy are typically employed to confirm the structure of such compounds. The conformational behavior of these molecules is influenced by internal rotation around certain groups, such as the thietanyl group in the related compound mentioned in paper . This behavior is significant as it can affect the biological activity and interactions of the molecule.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are likely to include nucleophilic substitution reactions, where a leaving group is replaced by a nucleophile, and condensation reactions, where two molecules combine with the loss of a small molecule such as water. The specific chemical reactions for the compound are not detailed in the provided papers, but the synthesis of similar compounds involves reactions between chloroacetamide derivatives and heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their functional groups and molecular structure. The presence of the dichlorophenyl group suggests that these compounds are likely to be relatively non-polar and may exhibit significant lipophilicity, which can influence their solubility and absorption characteristics. The heterocyclic components contribute to the molecule's potential for hydrogen bonding and molecular interactions, which are important for biological activity. The acetamide linkage is a common feature in drug molecules and can affect the compound's stability and reactivity. The exact properties of N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide would need to be determined experimentally.
Case Studies and Biological Activity
While the provided papers do not detail case studies on the specific compound , they do provide insight into the biological activity of structurally related compounds. For example, a series of N-substituted propylamines and amides with a dichlorophenyl-triazolyl moiety have been synthesized and tested for antifungal activity . These compounds have shown efficacy against plant pathogenic fungi, suggesting that the dichlorophenyl-triazolyl scaffold is a valuable component in the design of antifungal agents. The biological activity is influenced by the size and lipophilicity of the substituents, with certain groups like allyl and propargyl being particularly effective . This information can be extrapolated to hypothesize about the potential biological activity of the compound , although direct studies would be necessary for confirmation.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Synthesis of Heterocyclic Compounds : Compounds with structures akin to N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide often play a crucial role in the development of novel heterocyclic compounds. For instance, the synthesis and antimicrobial activities of 1,2,4-triazole derivatives indicate the potential of these frameworks in developing new antimicrobial agents (Bektaş et al., 2007).
Cholinesterase Inhibition Studies : Research into new N-aryl derivatives of certain triazole compounds for cholinesterase inhibition showcases the application of these molecules in studying neurological enzyme targets, potentially offering pathways for the treatment of diseases like Alzheimer's (Riaz et al., 2020).
Biological Activities and Applications
Anticancer and Antimicrobial Activities : The exploration of new analogs of triazolo[3,4-a]phthalazines for their anticancer and antimicrobial activity demonstrates the potential biomedical applications of these compounds. Such research highlights the possibility of discovering novel therapeutic agents within similar chemical frameworks (Kumar et al., 2019).
Enzyme Inhibition for Drug Discovery : The synthesis and investigation of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide for lipase and α-glucosidase inhibition illustrate the role of these molecules in identifying new drug candidates, particularly for metabolic disorders (Bekircan et al., 2015).
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[5-(4-ethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O4/c1-2-31-13-6-4-12(5-7-13)27-19(29)17-18(20(27)30)26(25-24-17)10-16(28)23-15-8-3-11(21)9-14(15)22/h3-9,17-18H,2,10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUZEYLUVMJUTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

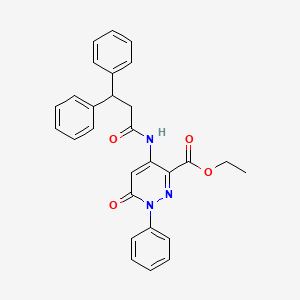
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)

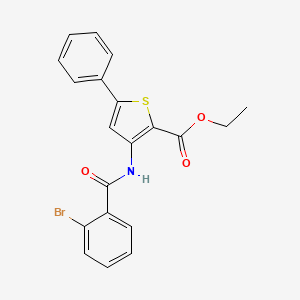
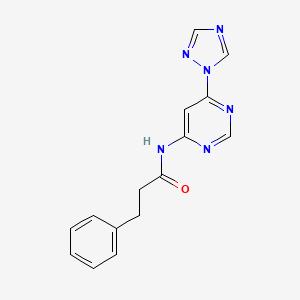
![3-cyclohexyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2528840.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2528841.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2528846.png)
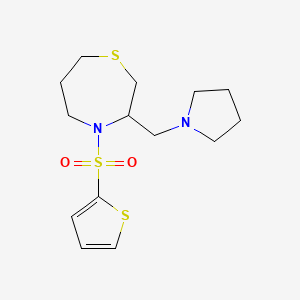
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2528851.png)
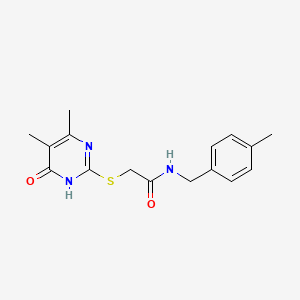
![2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2528854.png)
![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)